molecular formula C12H12BrNO2 B13716959 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid

3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid

Cat. No.: B13716959
M. Wt: 282.13 g/mol
InChI Key: SBHBQURSMPUPOA-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid typically involves the bromination of 4-bromo-3-nitrotoluene followed by a series of reactions including the Bartoli reaction using isopropenylmagnesium bromide . This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which is then further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine), alkyl halides, and acyl chlorides.

    Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole compounds, respectively .

Scientific Research Applications

3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)propanoic Acid
  • 3-Bromopropionic Acid
  • Indole-3-acetic Acid

Comparison: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

3-(4-bromo-7-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H12BrNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16)

InChI Key

SBHBQURSMPUPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CCC(=O)O

Origin of Product

United States

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